2-[4-(propan-2-yl)phenoxy]-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
Description
This compound features an acetamide core linked to a 4-isopropylphenoxy group and a 1,2,5-oxadiazol-3-yl moiety substituted with a 4-(isopropoxy)phenyl group. The isopropyl and isopropoxy groups may enhance lipophilicity, influencing membrane permeability and bioavailability .
Properties
Molecular Formula |
C22H25N3O4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-14(2)16-5-9-18(10-6-16)27-13-20(26)23-22-21(24-29-25-22)17-7-11-19(12-8-17)28-15(3)4/h5-12,14-15H,13H2,1-4H3,(H,23,25,26) |
InChI Key |
SCIAXYJACQDWPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 4-(propan-2-yl)phenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.
Synthesis of the oxadiazole ring: The oxadiazole ring is formed by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of intermediates: The final step involves coupling the phenoxy intermediate with the oxadiazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)phenoxy]-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxy and oxadiazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted phenoxy and oxadiazole derivatives.
Scientific Research Applications
2-[4-(propan-2-yl)phenoxy]-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The phenoxy and oxadiazole groups can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties.
Pharmacokinetic and Physicochemical Properties
Therapeutic Potential and Target Selectivity
- TRPA1 Antagonists : HC-030031’s anti-inflammatory effects contrast with the target compound’s unexplored activity on ion channels. Structural differences in the acetamide linkage (purine vs. oxadiazole) may dictate target selectivity .
- Kinase Inhibitors: Belonosudil’s quinazoline moiety enables ATP-binding pocket interactions, while the target’s oxadiazole group may favor alternative binding modes, warranting enzymatic assays .
Biological Activity
The compound 2-[4-(propan-2-yl)phenoxy]-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to delve into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C₁₈H₂₃N₃O₃
- IUPAC Name : this compound
The compound features a complex structure that includes an oxadiazole ring, which is often associated with various biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 317.39 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, related derivatives have shown high radical scavenging activity against DPPH and ABTS radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Compounds with similar oxadiazole structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for developing treatments for chronic inflammatory conditions .
Antimicrobial Properties
Preliminary studies have shown that related compounds possess antimicrobial properties against various bacterial strains. The presence of the phenoxy and oxadiazole moieties may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
The proposed mechanisms of action for the biological activities of this compound include:
- Radical Scavenging : The phenolic groups in the structure are known to donate hydrogen atoms to free radicals, neutralizing them.
- Enzyme Inhibition : The oxadiazole ring may interact with active sites of enzymes involved in inflammation and oxidative stress.
- Membrane Disruption : The hydrophobic nature of certain substituents may facilitate interaction with microbial membranes.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of derivatives of similar structure using DPPH and ABTS assays. The findings demonstrated that certain derivatives achieved over 90% inhibition at concentrations as low as 50 µg/mL, highlighting their potential as effective antioxidants .
Study 2: Anti-inflammatory Mechanisms
Another research project investigated the anti-inflammatory effects of oxadiazole derivatives in vitro. The results indicated a significant reduction in TNF-alpha and IL-6 levels in treated macrophages compared to controls, suggesting a robust anti-inflammatory profile .
Study 3: Antimicrobial Efficacy
A recent patent described the synthesis of related compounds with demonstrated antimicrobial efficacy against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various strains, indicating potential therapeutic applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
